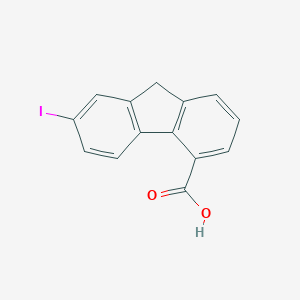

7-iodo-9H-fluorene-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

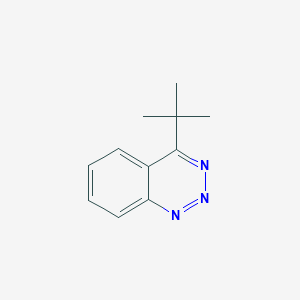

7-Iodo-9H-fluorene-4-carboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related fluorene derivatives and their chemical properties, which can provide insights into the characteristics of fluorene compounds in general. For instance, fluorene-9-carboxylic acid is known to exhibit hydrogen bonding of the cyclic dimer type and shows disordering of the carboxyl O atoms within its crystal structure .

Synthesis Analysis

The synthesis of fluorene derivatives can be complex and requires careful optimization of conditions. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves a two-step process including substitution and hydrolysis, with an optimized total yield of 63.69% . Although this is not the same compound as 7-iodo-9H-fluorene-4-carboxylic acid, the methods used could potentially be adapted for the synthesis of other fluorene derivatives.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of hydrogen bonding and, in some cases, disorder within the carboxyl groups. For fluorene-9-carboxylic acid, two crystallographically independent sets of molecules were observed, with one set showing disordering of the carboxyl O atoms . This information suggests that 7-iodo-9H-fluorene-4-carboxylic acid may also exhibit similar structural features.

Chemical Reactions Analysis

The reactivity of fluorene derivatives can be influenced by the substituents on the fluorene ring. For instance, the electron-withdrawing effect of the carboxamide group in the para position of the phenyl ring can hamper the release of carboxylic acids from a resin-bound linker system . This suggests that the presence of an iodo substituent in 7-iodo-9H-fluorene-4-carboxylic acid could also affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be deduced from their molecular structure. The presence of hydrogen bonding can affect the melting point and solubility of the compound. The disorder within the carboxyl groups of fluorene-9-carboxylic acid may also impact its physical properties, such as crystal stability and solubility . These properties are important to consider when working with 7-iodo-9H-fluorene-4-carboxylic acid in various applications.

Aplicaciones Científicas De Investigación

Understanding Biocatalyst Inhibition

- Carboxylic acids, due to their microbial inhibitory properties, are studied to understand and mitigate their impact on microbial fermentation processes. These acids can damage cell membranes and decrease microbial internal pH, influencing the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Advancements in Fluorinated Compounds

- Research into fluorinated alternatives to harmful chemicals is ongoing. Fluorinated carboxylic acids and their derivatives are being explored for their potential in various industrial applications, with emphasis on environmental safety and efficacy (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Development of Novel Carboxylic Acid Bioisosteres

- Novel carboxylic acid bioisosteres are being developed to improve pharmacological profiles. This research aims at overcoming the limitations associated with carboxylic acid-containing drugs, such as toxicity and metabolic instability (Horgan & O’ Sullivan, 2021).

Enhancements in Chromatography

- Innovations in UV and fluorescence derivatization reagents for carboxylic acids have enhanced the sensitivity and selectivity of detection in high-performance liquid chromatography (HPLC). These advancements are critical for analyzing various carboxylic acids with high mass sensitivity (Mukherjee & Karnes, 1996).

Liquid-Liquid Extraction Techniques

- Carboxylic acids are central to the development of liquid-liquid extraction (LLX) techniques for their recovery from aqueous streams. This is particularly relevant in the context of bio-based plastics and the bio-economy, where carboxylic acids are pivotal (Sprakel & Schuur, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

7-iodo-9H-fluorene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQWLXGXIQEWQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371506 |

Source

|

| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-iodo-9H-fluorene-4-carboxylic acid | |

CAS RN |

16218-33-0 |

Source

|

| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Iodo-9H-fluorene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)